2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine
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Overview
Description
2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a fluorophenyl group, a hydrazinyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Hydrazinyl Group Addition: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Methyl Group Addition: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form azides or other nitrogen-containing functional groups.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
- 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyridine
- 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrazine
- 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrrole
Uniqueness: 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with enhanced biological activity and material properties.
Properties
IUPAC Name |
[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c1-7-5-10(16-13)15-11(14-7)8-3-2-4-9(12)6-8/h2-6H,13H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPAMQHZWXRJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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